molecular formula C14H13F5N2O4 B10926096 [4-(difluoromethoxy)-3-ethoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

[4-(difluoromethoxy)-3-ethoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10926096
M. Wt: 368.26 g/mol
InChI Key: IOPCGKAHABRNIY-UHFFFAOYSA-N
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Description

[4-(difluoromethoxy)-3-ethoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a synthetic organic compound characterized by its complex structure, which includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(difluoromethoxy)-3-ethoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. One common route starts with the preparation of the 4-(difluoromethoxy)-3-ethoxyphenyl precursor, which is then reacted with a suitable pyrazole derivative under controlled conditions. Key steps include:

    Formation of the Aromatic Ether: The difluoromethoxy and ethoxy groups are introduced onto the benzene ring through nucleophilic substitution reactions.

    Pyrazole Ring Formation: The pyrazole ring is synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Coupling Reaction: The final step involves coupling the aromatic ether with the pyrazole derivative, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(difluoromethoxy)-3-ethoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, [4-(difluoromethoxy)-3-ethoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its structural features suggest it could interact with biological targets involved in diseases, such as enzymes or receptors, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(difluoromethoxy)-3-ethoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [4-(difluoromethoxy)-3-methoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
  • [4-(difluoromethoxy)-3-ethoxyphenyl][5-hydroxy-5-(methyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Uniqueness

Compared to similar compounds, [4-(difluoromethoxy)-3-ethoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is unique due to the presence of both difluoromethoxy and trifluoromethyl groups. These groups impart distinct electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H13F5N2O4

Molecular Weight

368.26 g/mol

IUPAC Name

[4-(difluoromethoxy)-3-ethoxyphenyl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C14H13F5N2O4/c1-2-24-10-7-8(3-4-9(10)25-12(15)16)11(22)21-13(23,5-6-20-21)14(17,18)19/h3-4,6-7,12,23H,2,5H2,1H3

InChI Key

IOPCGKAHABRNIY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N2C(CC=N2)(C(F)(F)F)O)OC(F)F

Origin of Product

United States

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